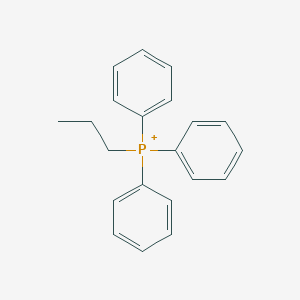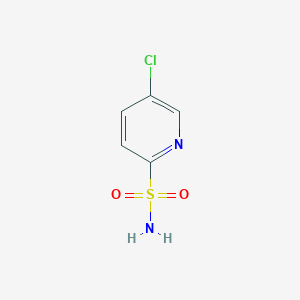
Triphenyl(propyl)phosphonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl(propyl)phosphonium is an organophosphorus compound characterized by a phosphonium ion bonded to three phenyl groups and one propyl group. This compound is often encountered in its bromide salt form, known as this compound bromide. It is widely used in organic synthesis and has applications in various scientific fields due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: Triphenyl(propyl)phosphonium bromide is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases. It is also employed in the synthesis of various organic compounds through Wittig reactions.
Biology and Medicine: In biological research, this compound derivatives are used to study mitochondrial function due to their ability to accumulate in mitochondria. They are also explored for their potential antiviral properties, particularly against influenza virus A .
Industry: In industrial applications, this compound salts are used in the production of polymers and as intermediates in the synthesis of other chemical compounds.
Wirkmechanismus
Target of Action
Triphenyl(propyl)phosphonium primarily targets the mitochondria of cells . Mitochondria, often referred to as the powerhouse of the cell, play a crucial role in energy production and metabolism. They are also involved in several other processes such as cell proliferation and apoptosis .
Mode of Action
This compound is a delocalized lipophilic cation that easily accumulates in the mitochondria via the endocytosis mechanism due to the decreased mitochondrial membrane potential of the cell . This compound can inhibit mitochondrial respiration and cell proliferation, and induce reactive oxygen species (ROS) and mitophagy .
Biochemical Pathways
The compound affects the biochemical pathways related to mitochondrial respiration and cell proliferation. It inhibits these pathways, leading to a decrease in energy production and cell growth. Additionally, it induces the production of ROS and mitophagy, which are processes involved in cell death and recycling of cellular components .
Result of Action
The action of this compound leads to several cellular effects. It enhances the antiplatelet effect of certain compounds, leading to a decrease in platelet activity . It also increases basal respiration, collagen-induced respiration, ATP-independent respiration, and reduces ATP-dependent respiration and non-mitochondrial respiration .
Biochemische Analyse
Biochemical Properties
Triphenyl(propyl)phosphonium interacts with various enzymes, proteins, and other biomolecules. For instance, it has been conjugated with curcumin to synthesize Mitocurcumin (MitoC), which has shown broad-spectrum bactericidal activity .
Cellular Effects
This compound influences cell function in several ways. For example, MitoC, a derivative of this compound, has demonstrated efficient bactericidal activity against multidrug-resistant Staphylococcus aureus and Streptococcus pneumoniae .
Molecular Mechanism
The molecular mechanism of this compound involves extensive membrane damage, which is considered the primary mechanism of its bactericidal activity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits rapid bactericidal action, as assessed by in vitro time-kill assay against B. subtilis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been found to be safe without any significant effect on haematological, biochemical parameters, and inflammatory responses at an oral administration of 250 mg/kg body weight .
Metabolic Pathways
Its conjugate MitoC has been shown to cause extensive membrane damage, suggesting its involvement in membrane-related metabolic pathways .
Subcellular Localization
Its conjugate MitoC has been shown to cause extensive membrane damage, suggesting that it may localize to the cell membrane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triphenyl(propyl)phosphonium bromide can be synthesized through the reaction of triphenylphosphine with 1-bromopropane. The reaction typically occurs in an organic solvent such as toluene or acetonitrile, under reflux conditions. The general reaction is as follows:
P(C6H5)3+CH3CH2CH2Br→P(C6H5)3CH2CH2CH3Br
Industrial Production Methods: On an industrial scale, the synthesis of this compound bromide follows similar principles but is optimized for higher yields and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Triphenyl(propyl)phosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The phosphonium ion can be involved in redox reactions, although these are less common.
Wittig Reactions: It is frequently used in Wittig reactions to form alkenes from aldehydes or ketones.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include hydroxide, cyanide, and alkoxides.
Solvents: Typical solvents include polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile.
Conditions: Reactions are often carried out at elevated temperatures to facilitate the substitution process.
Major Products: The major products depend on the specific reaction but often include substituted phosphonium salts or alkenes in the case of Wittig reactions.
Vergleich Mit ähnlichen Verbindungen
- Triphenylmethylphosphonium bromide
- Triphenylethylphosphonium bromide
- Triphenylbutylphosphonium bromide
Comparison: Triphenyl(propyl)phosphonium bromide is unique due to its specific propyl group, which can influence its reactivity and solubility compared to its methyl, ethyl, and butyl counterparts. This uniqueness makes it particularly useful in certain synthetic applications where the propyl group provides the desired steric and electronic effects.
Eigenschaften
CAS-Nummer |
15912-75-1 |
|---|---|
Molekularformel |
C21H23BrP+ |
Molekulargewicht |
386.3 g/mol |
IUPAC-Name |
triphenyl(propyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C21H22P.BrH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1; |
InChI-Schlüssel |
XMQSELBBYSAURN-UHFFFAOYSA-N |
SMILES |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Key on ui other cas no. |
15912-75-1 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical role of Triphenyl(propyl)phosphonium bromide in organic synthesis?
A1: this compound bromide is commonly employed as a Wittig reagent precursor. [, ] This means it reacts with strong bases to generate a phosphorus ylide, which can then undergo Wittig reactions with aldehydes or ketones. This reaction is a valuable tool for forming carbon-carbon double bonds in a controlled manner, allowing chemists to synthesize complex molecules with specific stereochemistry. []
Q2: Can you describe the structure of this compound bromide and how it influences its reactivity?
A2: this compound bromide consists of a central phosphorus atom bonded to three phenyl groups and one propyl group. [] The phosphorus atom carries a positive charge, making the compound a phosphonium salt. This positive charge, combined with the electron-withdrawing nature of the phenyl groups, makes the alpha-hydrogen on the propyl group relatively acidic. This acidity is crucial for ylide formation in the presence of a strong base. The structure of the propyl group and the nature of the base used can influence the stereochemistry of the alkene product formed in the subsequent Wittig reaction. []
Q3: Has the crystal structure of this compound bromide been determined? If so, what insights does it provide?
A3: Yes, the crystal structure of this compound bromide has been determined by X-ray crystallography. [] At low temperatures (102 K), the propyl group adopts an extended conformation. The three phenyl rings are arranged in a propeller-like configuration around the central phosphorus atom. This arrangement is typical for triphenylphosphonium compounds and minimizes steric hindrance around the phosphorus center. [] Understanding the crystal structure can be helpful in predicting the reactivity and behavior of the compound in various chemical reactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide](/img/structure/B98274.png)













